11-Oxomogroside IV A

Description

Properties

Molecular Formula |

C54H90O24 |

|---|---|

Molecular Weight |

1123.3 g/mol |

IUPAC Name |

(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C54H90O24/c1-22(9-13-33(51(4,5)70)78-49-45(69)41(65)37(61)29(76-49)21-72-47-43(67)39(63)35(59)27(19-56)74-47)23-15-16-52(6)30-12-10-24-25(54(30,8)31(57)17-53(23,52)7)11-14-32(50(24,2)3)77-48-44(68)40(64)36(60)28(75-48)20-71-46-42(66)38(62)34(58)26(18-55)73-46/h10,22-23,25-30,32-49,55-56,58-70H,9,11-21H2,1-8H3/t22-,23-,25-,26-,27-,28-,29-,30+,32+,33-,34-,35-,36-,37-,38+,39+,40+,41+,42-,43-,44-,45-,46-,47-,48+,49+,52+,53-,54+/m1/s1 |

InChI Key |

KKXXOFXOLSCTDL-IASGJFALSA-N |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)[C@H]3CC[C@@]4([C@@]3(CC(=O)[C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)C3CCC4(C3(CC(=O)C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C |

Synonyms |

11-oxomogroside IV A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 11-Oxomogroside IV A: Discovery, Natural Sources, and Analysis

This technical guide provides a comprehensive overview of 11-Oxomogroside IV A, a cucurbitane triterpenoid glycoside of interest to researchers, scientists, and drug development professionals. The document details its discovery, natural origins, analytical methodologies, and potential biological significance.

Discovery and Natural Occurrence

This compound is a naturally occurring compound first identified in the unripe fruits of Siraitia grosvenori, a perennial vine belonging to the Cucurbitaceae family.[1][2] This plant, commonly known as monk fruit or Luo Han Guo, is native to Southern China and is renowned for its intensely sweet-tasting fruit.[3] The sweetness of monk fruit is primarily attributed to a group of cucurbitane-type tetracyclic triterpenoid glycosides known as mogrosides.[3]

The isolation and structural elucidation of this compound were reported in a 2007 study by Dianpeng Li and colleagues, which focused on the chemical constituents of unripe Siraitia grosvenori fruits.[1][2] This discovery expanded the known diversity of mogrosides and highlighted the chemical richness of this plant species.

Physicochemical Properties

While detailed physicochemical data for this compound is not extensively published, it shares a core cucurbitane triterpenoid structure with other mogrosides. These compounds are generally characterized by their high molecular weight and glycosidic linkages, which contribute to their water solubility and sweet taste.

Natural Sources and Quantification

The primary natural source of this compound is the fruit of Siraitia grosvenori.[1] The concentration of this specific mogroside can vary depending on the maturity of the fruit, with studies indicating its presence in the unripe stages.[2]

Quantitative analysis of mogrosides, including compounds structurally similar to this compound, has been achieved using High-Performance Liquid Chromatography (HPLC). The table below summarizes the parameters of an HPLC method developed for the simultaneous determination of several mogrosides in Siraitia grosvenori fruits, which is applicable for the analysis of this compound.[2]

| Parameter | Value |

| Chromatographic Column | ZORBAX SB-C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| 0-3 min: 20% B -> 30% B | |

| 3-8 min: 30% B -> 35% B | |

| 8-9 min: 35% B | |

| Flow Rate | 0.8 mL/min |

| Detection Wavelength | 203 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

This HPLC method demonstrated good linearity and average recovery rates for the analyzed mogrosides, suggesting its suitability for the quality control and quantification of this compound in plant extracts and derived products.[2]

Experimental Protocols

Isolation and Purification of this compound (General Protocol)

The following is a generalized protocol for the isolation and purification of this compound from the unripe fruits of Siraitia grosvenori, based on common methods for mogroside extraction.

Materials:

-

Unripe fruits of Siraitia grosvenori

-

Methanol or Ethanol

-

Water

-

Macroporous resin column

-

Silica gel column

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Extraction: The dried and powdered unripe fruit material is extracted with an aqueous alcohol solution (e.g., 80% methanol) at room temperature. The extraction is typically repeated multiple times to ensure complete recovery of the glycosides.

-

Solvent Removal: The combined extracts are concentrated under reduced pressure to remove the organic solvent, yielding a crude aqueous extract.

-

Preliminary Purification: The aqueous extract is passed through a macroporous resin column to remove polar impurities. The mogrosides are adsorbed onto the resin and subsequently eluted with a higher concentration of alcohol.

-

Silica Gel Chromatography: The enriched mogroside fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol to separate the different mogroside components.

-

Preparative HPLC: Fractions containing this compound are further purified by preparative HPLC using a C18 column and a suitable mobile phase, such as a water/acetonitrile gradient.

-

Structure Elucidation: The purified this compound is identified and its structure confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Analytical Quantification by HPLC

The analytical HPLC method detailed in the table above can be used for the quantitative determination of this compound in various samples. A standard curve should be prepared using a purified and quantified standard of this compound to ensure accurate quantification.

Biological Activity and Potential Signaling Pathways

While specific studies on the biological activity and signaling pathways of this compound are limited, the broader class of mogrosides from Siraitia grosvenori has been investigated for various pharmacological effects, including antioxidant, anti-inflammatory, and anti-cancer activities.[3]

A closely related compound, 11-oxo-mogroside V, has demonstrated potent antioxidant properties by scavenging reactive oxygen species (ROS) and protecting against oxidative DNA damage.[4][5][6] It has also been shown to exhibit inhibitory effects on tumor promotion.[4][]

Based on the known activities of related mogrosides, a putative signaling pathway for the antioxidant and cytoprotective effects of this compound can be proposed. This hypothetical pathway involves the modulation of intracellular redox balance and the inhibition of pro-inflammatory and pro-carcinogenic signaling cascades.

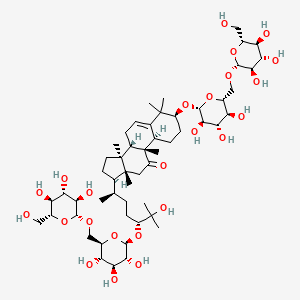

Caption: Putative signaling pathway for this compound's bioactivity.

Experimental Workflows

The discovery and characterization of this compound follow a logical experimental workflow, from the initial extraction from its natural source to its final structural elucidation and biological testing.

Caption: Experimental workflow for the discovery of this compound.

Future Directions

Further research is warranted to fully characterize the bioactivities of this compound. Key areas for future investigation include:

-

Quantitative profiling: Determining the precise concentration of this compound in Siraitia grosvenori at different stages of fruit development.

-

Pharmacological screening: A comprehensive evaluation of its potential anti-inflammatory, anti-cancer, and metabolic effects.

-

Mechanism of action: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

-

Bioavailability and metabolism: Investigating its absorption, distribution, metabolism, and excretion (ADME) properties to understand its in vivo behavior.

This in-depth guide serves as a foundational resource for researchers and professionals interested in the natural product chemistry and therapeutic potential of this compound. The provided methodologies and conceptual frameworks offer a starting point for further exploration and development of this promising compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 11-Oxomogroside III | CAS:952481-53-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 11-Oxo-mogroside V | CAS:126105-11-1 | Manufacturer ChemFaces [chemfaces.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of 11-Oxomogroside IV A in Common Laboratory Solvents

This technical guide provides a comprehensive overview of the solubility of this compound, a cucurbitane triterpene glycoside isolated from Siraitia grosvenorii (Luo Han Guo), in common laboratory solvents. Understanding the solubility of this compound is critical for a wide range of research and development activities, including in vitro and in vivo studies, formulation development, and analytical method development.

Data Presentation: Solubility of this compound and Related Compounds

The following table summarizes the available qualitative and quantitative solubility data for this compound and the structurally similar 11-Oxomogroside V. This data is crucial for selecting appropriate solvent systems for various experimental needs.

| Compound | Solvent | Solubility | Remarks |

| This compound | Methanol | Soluble | [1][2] |

| Water | Soluble | [1] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][2] | |

| Acetonitrile | Soluble | [1] | |

| Ethanol | Soluble | [2] | |

| Pyridine | Soluble | [2] | |

| 11-Oxomogroside V | Dimethyl Sulfoxide (DMSO) | 1 mg/mL, 100 mg/mL | [3][4][5] Ultrasonic assistance may be required for higher concentrations.[4] |

| Dimethylformamide (DMF) | 1 mg/mL | [3][5] | |

| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL | [3][5] | |

| In vivo formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.5 mg/mL | [4] | |

| In vivo formulation (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 2.5 mg/mL | [4] | |

| In vivo formulation (10% DMSO, 90% corn oil) | ≥ 2.5 mg/mL | [4] |

Experimental Protocols: General Method for Determining Solubility

While specific quantitative data for this compound is not extensively published, a general experimental protocol for determining its solubility in various solvents can be outlined. This method is based on standard laboratory practices for solubility assessment.

Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected laboratory solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Vortex mixer

-

Sonicator (optional, for aiding dissolution)

-

Thermostatic shaker or water bath

-

Microcentrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Stock Solutions: Prepare a series of standard solutions of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO) to create a calibration curve.

-

Sample Preparation:

-

Accurately weigh a small amount of this compound (e.g., 1-10 mg) into a series of vials.

-

Add a measured volume of the test solvent to each vial to create a suspension.

-

-

Equilibration:

-

Tightly cap the vials.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Vortexing or sonication can be used initially to aid dispersion.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for a set time (e.g., 15 minutes) to pellet the undissolved solid.

-

-

Sample Analysis:

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (0.22 µm) to remove any remaining fine particles.

-

Dilute the filtered supernatant with an appropriate solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of dissolved this compound.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the undiluted supernatant, which represents the solubility of the compound in that solvent at the specified temperature.

-

Mandatory Visualization: Experimental Workflow and Signaling Pathways

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antioxidant Assays of 11-Oxomogroside V

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction to 11-Oxomogroside V and its Antioxidant Potential

11-Oxomogroside V is a natural sweetener that has demonstrated significant antioxidant properties.[1] It belongs to the family of mogrosides, which are triterpene glycosides known for their intense sweetness and potential health benefits.[2] Research has shown that 11-oxo-mogroside V can effectively scavenge various reactive oxygen species (ROS), including superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[1][] Furthermore, it has been observed to exhibit a remarkable inhibitory effect on hydroxyl radical-induced DNA damage.[]

It is important to distinguish between 11-Oxomogroside IV A and 11-oxo-mogroside V, as they are distinct chemical entities. While both are derived from the same plant source, their molecular structures differ slightly, which may influence their biological activity. The quantitative data presented in this document pertains specifically to 11-oxo-mogroside V.

Quantitative Antioxidant Data for 11-Oxomogroside V

The antioxidant activity of 11-oxo-mogroside V has been quantified using a chemiluminescence-based assay. The results, expressed as EC₅₀ values (the concentration required to scavenge 50% of the respective reactive oxygen species), are summarized in the table below.

| Reactive Oxygen Species (ROS) Scavenged | EC₅₀ (µg/mL) |

| Superoxide Anion (O₂⁻) | 4.79[1][] |

| Hydrogen Peroxide (H₂O₂) | 16.52[1][] |

| Hydroxyl Radical (•OH) | 146.17[1][] |

| •OH-induced DNA Damage Inhibition | 3.09[] |

Experimental Workflow for In Vitro Antioxidant Assays

The following diagram illustrates the general workflow for assessing the antioxidant capacity of a pure compound like 11-Oxomogroside V using common in vitro assays.

Caption: General workflow for in vitro antioxidant assays.

Detailed Experimental Protocols

The following are detailed protocols for the DPPH, ABTS, and FRAP assays, adapted for the analysis of a pure compound such as 11-Oxomogroside V.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Materials:

-

11-Oxomogroside V

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (analytical grade)

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

-

Preparation of Sample Solutions: Prepare a stock solution of 11-Oxomogroside V in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare similar dilutions for the positive control.

-

Assay Procedure:

-

To each well of a 96-well microplate, add 100 µL of the sample or standard solution at different concentrations.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the sample/standard solution. For the control, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

-

Data Analysis: Plot the percentage of scavenging activity against the concentration of 11-Oxomogroside V to determine the IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Materials:

-

11-Oxomogroside V

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Phosphate buffered saline (PBS) or ethanol

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Trolox)

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for the formation of the radical cation.

-

-

Preparation of Working ABTS•⁺ Solution:

-

Before use, dilute the stock ABTS•⁺ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of Sample Solutions: Prepare a stock solution and serial dilutions of 11-Oxomogroside V and the positive control as described for the DPPH assay.

-

Assay Procedure:

-

To each well of a 96-well microplate, add 20 µL of the sample or standard solution at different concentrations.

-

Add 180 µL of the working ABTS•⁺ solution to each well.

-

Incubate the plate in the dark at room temperature for 6 minutes.

-

-

Measurement: Measure the absorbance of each well at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:

Where:

-

A_control is the absorbance of the control (ABTS•⁺ solution without sample).

-

A_sample is the absorbance of the sample with ABTS•⁺ solution.

-

-

Data Analysis: The results can be expressed as an IC₅₀ value or as Trolox Equivalent Antioxidant Capacity (TEAC). For TEAC, a standard curve is generated using Trolox, and the antioxidant capacity of the sample is expressed as µmol of Trolox equivalents per gram of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.

Materials:

-

11-Oxomogroside V

-

TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

-

Ferric chloride (FeCl₃·6H₂O)

-

Sodium acetate

-

Acetic acid

-

Hydrochloric acid (HCl)

-

96-well microplate

-

Microplate reader

-

Positive control (e.g., Ferrous sulfate (FeSO₄), Ascorbic acid)

Protocol:

-

Preparation of FRAP Reagent:

-

Prepare the following solutions:

-

300 mM Acetate buffer (pH 3.6): Dissolve sodium acetate in water and adjust the pH to 3.6 with acetic acid.

-

10 mM TPTZ solution: Dissolve TPTZ in 40 mM HCl.

-

20 mM FeCl₃·6H₂O solution in water.

-

-

Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

-

Warm the FRAP reagent to 37°C before use.

-

-

Preparation of Sample Solutions: Prepare a stock solution and serial dilutions of 11-Oxomogroside V as described previously. For the standard curve, prepare a series of concentrations of FeSO₄ (e.g., 100 to 2000 µM).

-

Assay Procedure:

-

To each well of a 96-well microplate, add 20 µL of the sample or standard solution.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Incubate the plate at 37°C for 4-30 minutes.

-

-

Measurement: Measure the absorbance of each well at 593 nm.

-

Data Analysis: The antioxidant capacity is determined from a standard curve of FeSO₄. The results are expressed as µmol of Fe²⁺ equivalents per gram of the sample.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical relationship between the antioxidant (11-Oxomogroside V) and the radical/oxidant species in the described assays.

Caption: Antioxidant mechanism in common in vitro assays.

References

Application Notes and Protocols for Gene Expression Analysis in Response to 11-Oxomogroside IV A

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IV A is a cucurbitane glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. Mogrosides, the family of compounds to which this compound belongs, are reputed for their intense sweetness and potential therapeutic properties, including antioxidant and anti-inflammatory effects. This document provides detailed application notes and protocols for investigating the effects of this compound on gene expression, with a focus on inflammatory signaling pathways.

While direct gene expression studies on this compound are not yet widely published, research on the closely related compound, Mogroside V, offers significant insights. A study on the impact of Mogroside V on pulmonary inflammation revealed significant modulation of the NF-κB and JAK-STAT signaling pathways.[1][2][3] These pathways are central to the inflammatory response, making them key targets for investigation when assessing the bioactivity of this compound.

These notes will, therefore, leverage the existing data on Mogroside V as a foundational model for designing and interpreting gene expression studies for this compound.

Data Presentation: Gene Expression Changes in Response to Mogroside V

The following table summarizes the key differentially expressed genes and proteins identified in a study investigating the effects of Mogroside V on ovalbumin (OVA)-induced pulmonary inflammation in a mouse model.[1][2][3] This data provides a valuable reference for expected gene expression changes when studying related mogrosides like this compound in similar inflammatory contexts.

Table 1: Differentially Expressed Genes and Proteins in Response to Mogroside V Treatment in an Asthma Mouse Model [1][2][3]

| Gene/Protein | Change with OVA-Induced Inflammation | Change with Mogroside V Treatment | Implicated Pathway |

| Igha | Increased | Decreased | NF-κB Signaling |

| Ighg1 | Increased | Decreased | NF-κB Signaling |

| NF-κB | Increased | Decreased | NF-κB Signaling |

| IκB | Increased | Decreased | NF-κB Signaling |

| Jak1 | Increased | Decreased | JAK-STAT Signaling |

| Stat1 | Increased | Decreased | JAK-STAT Signaling |

Mandatory Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the inflammatory response that are likely modulated by this compound, based on evidence from related compounds. An experimental workflow for gene expression analysis is also provided.

Caption: NF-κB Signaling Pathway Modulation.

Caption: JAK-STAT Signaling Pathway Modulation.

Caption: Gene Expression Analysis Workflow.

Experimental Protocols

The following are detailed protocols for key experiments to analyze the effect of this compound on gene expression.

Protocol 1: Cell Culture and Treatment

This protocol describes the culture of a relevant cell line and treatment with this compound to induce a measurable gene expression response.

Materials:

-

Relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) for inducing inflammation

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 10, 50 µM). A vehicle control (DMSO) should be included. Incubate for 1-2 hours.

-

Inflammatory Challenge: After pre-treatment, add LPS (e.g., 1 µg/mL) to the wells to induce an inflammatory response. A negative control group (no LPS) should also be included.

-

Incubation: Incubate the plates for a predetermined time (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.

-

Cell Lysis and RNA Extraction: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.

Protocol 2: Total RNA Extraction and Quality Control

This protocol outlines the extraction of high-quality total RNA from cultured cells.

Materials:

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

β-mercaptoethanol

-

70% Ethanol

-

RNase-free water

-

Spectrophotometer (e.g., NanoDrop)

-

Agilent Bioanalyzer (optional, for higher precision quality control)

Procedure:

-

Cell Lysis: Add the lysis buffer (containing β-mercaptoethanol) from the RNA extraction kit to each well and scrape the cells to ensure complete lysis.

-

Homogenization: Homogenize the lysate by passing it through a needle and syringe or using a rotor-stator homogenizer.

-

RNA Precipitation: Follow the manufacturer's protocol for the RNA extraction kit, which typically involves adding ethanol to the lysate to precipitate the RNA.

-

Column Purification: Apply the mixture to a spin column, wash with the provided buffers to remove contaminants, and elute the purified RNA in RNase-free water.

-

Quality Control:

-

Quantification: Measure the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.

-

Integrity: (Optional but recommended for RNA-Seq) Assess RNA integrity using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) of >8 is generally considered suitable for downstream applications.

-

Protocol 3: cDNA Synthesis and Quantitative PCR (qPCR)

This protocol details the reverse transcription of RNA into cDNA and the subsequent quantification of target gene expression using qPCR.

Materials:

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Gene-specific primers for target genes (e.g., TNF-α, IL-6, iNOS) and a housekeeping gene (e.g., GAPDH, β-actin)

-

qPCR instrument

-

Optical-grade PCR plates and seals

Procedure:

-

cDNA Synthesis:

-

In a PCR tube, combine the total RNA (e.g., 1 µg), reverse transcriptase, dNTPs, and random primers according to the manufacturer's protocol.

-

Perform the reverse transcription reaction in a thermal cycler using the recommended temperature profile.

-

-

qPCR Reaction Setup:

-

In a new PCR plate, prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for a specific gene, and the synthesized cDNA.

-

Include no-template controls (NTCs) to check for contamination.

-

-

qPCR Run:

-

Run the plate in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression relative to the control group using the 2^-ΔΔCt method.

-

Protocol 4: RNA Sequencing (RNA-Seq) and Data Analysis

For a comprehensive, unbiased analysis of gene expression, RNA-Seq is the recommended method.

Procedure:

-

Library Preparation:

-

Starting with high-quality total RNA, prepare sequencing libraries using a commercially available kit (e.g., TruSeq RNA Library Prep Kit, Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

-

-

Data Analysis Pipeline:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the high-quality reads to a reference genome using an aligner such as STAR or HISAT2.

-

Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

-

Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are significantly up- or downregulated between treatment and control groups.

-

Pathway and Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., using KEGG pathways) on the list of differentially expressed genes to identify the biological processes and signaling pathways affected by this compound treatment.

-

References

- 1. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice [frontiersin.org]

Formulation of 11-Oxomogroside IV A for In Vivo Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Oxomogroside IV A is a cucurbitane-type triterpenoid glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. Mogrosides, including this compound, are of significant interest to the scientific community due to their potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2][3][4][5] Preclinical in vivo studies are crucial for evaluating the therapeutic potential of this natural compound. Proper formulation is a critical step to ensure its bioavailability and obtain reliable and reproducible results.

This document provides detailed application notes and protocols for the formulation of this compound for use in in vivo animal studies. The following sections offer guidance on solvent selection, preparation of formulations for oral and parenteral administration, and relevant quantitative data to aid in experimental design.

Physicochemical Properties and Solubility

This compound is qualitatively soluble in several common laboratory solvents, including Dimethyl Sulfoxide (DMSO), Pyridine, Methanol, and Ethanol. For in vivo applications, it is essential to use biocompatible solvent systems.

Due to the limited availability of precise quantitative solubility data for this compound, the following table includes data for the closely related and structurally similar compound, 11-oxo-mogroside V, which can serve as a valuable reference for formulation development.

Table 1: Solubility Data for 11-oxo-mogroside V

| Solvent/Vehicle | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Ultrasonic assistance may be required.[6] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | 10 mg/mL | |

| In Vivo Formulation (DMSO/PEG300/Tween-80/Saline) | ≥ 2.5 mg/mL | A clear solution can be achieved.[7] |

| In Vivo Formulation (DMSO/Corn oil) | ≥ 2.5 mg/mL | A clear solution can be achieved.[7] |

Experimental Protocols

Protocol 1: Formulation for Oral Gavage Administration

This protocol is adapted from a method for a similar mogroside derivative and is suitable for achieving a clear solution for oral administration in rodents.[7]

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Tween-80, sterile

-

Saline (0.9% NaCl), sterile

Procedure:

-

Stock Solution Preparation:

-

Accurately weigh the required amount of this compound.

-

Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 25 mg/mL). Use of a vortex mixer and/or sonication in a water bath may be necessary to ensure complete dissolution.

-

-

Vehicle Preparation:

-

In a sterile tube, combine the following in the specified order, ensuring the solution is clear after each addition:

-

400 µL of PEG300

-

50 µL of Tween-80

-

-

Mix the solution thoroughly.

-

-

Final Formulation:

-

Add 100 µL of the this compound stock solution (from step 1) to the vehicle prepared in step 2. Mix until a homogenous solution is formed.

-

Add 450 µL of sterile saline to the mixture to reach a final volume of 1 mL.

-

Vortex the final solution gently to ensure uniformity. The resulting formulation will have a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

Table 2: Example Formulation Components for Oral Gavage (1 mL)

| Component | Volume | Final Concentration |

| This compound Stock (25 mg/mL in DMSO) | 100 µL | 2.5 mg/mL |

| PEG300 | 400 µL | 40% |

| Tween-80 | 50 µL | 5% |

| Saline | 450 µL | 45% |

Protocol 2: Formulation for Intraperitoneal (IP) Injection

For parenteral routes, it is critical to minimize the concentration of organic solvents to avoid irritation and toxicity. This formulation utilizes a cyclodextrin-based vehicle to enhance aqueous solubility.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), sterile

-

20% (w/v) Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in sterile saline

Procedure:

-

Stock Solution Preparation:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL) as described in Protocol 1, Step 1.

-

-

Final Formulation:

-

In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.

-

To this, add 100 µL of the this compound stock solution.

-

Mix thoroughly until a clear and homogenous solution is obtained. This will result in a final vehicle composition of 10% DMSO and 90% (20% SBE-β-CD in saline).

-

Table 3: Example Formulation Components for IP Injection (1 mL)

| Component | Volume | Final Concentration |

| This compound Stock (25 mg/mL in DMSO) | 100 µL | 2.5 mg/mL |

| 20% SBE-β-CD in Saline | 900 µL | 18% SBE-β-CD |

Potential Signaling Pathways

Mogrosides have been reported to exert their biological effects through the modulation of several key signaling pathways, primarily associated with inflammation and cancer.

Anti-Inflammatory Pathway

Mogrosides have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65/p50 NF-κB dimer to the nucleus. In the nucleus, NF-κB promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6. This compound may inhibit this pathway, leading to a reduction in the inflammatory response.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Anti-Cancer Pathway

In the context of cancer, particularly pancreatic cancer, mogrosides have been found to interfere with the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[1][8] The phosphorylation of STAT3 leads to its dimerization and translocation to the nucleus, where it upregulates the expression of genes involved in cell proliferation and survival. By inhibiting STAT3 phosphorylation, this compound may suppress tumor growth and induce apoptosis.[8][9]

References

- 1. journals.mahsa.edu.my [journals.mahsa.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Siraitia grosvenorii Residual Extract Inhibits Inflammation in RAW264.7 Macrophages and Attenuates Osteoarthritis Progression in a Rat Model [mdpi.com]

- 5. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CAS RN 126105-11-1 | Fisher Scientific [fishersci.nl]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A natural food sweetener with anti-pancreatic cancer properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ABC Herbalgram Website [herbalgram.org]

Troubleshooting & Optimization

Technical Support Center: A Guide to Enhancing 11-Oxomogroside IV A Extraction Yield

For Researchers, Scientists, and Drug Development Professionals

The extraction and purification of 11-Oxomogroside IV A, a valuable sweet-tasting triterpenoid glycoside from Siraitia grosvenorii (monk fruit), is a critical process for research and commercial applications. This technical support guide provides comprehensive troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your extraction and purification workflows, ultimately improving the final yield of this target compound.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for extracting mogrosides, including this compound, from monk fruit?

A1: Several extraction techniques are employed to isolate mogrosides, each offering a different balance of efficiency, cost, and complexity. The most prominent methods include:

-

Hot Water Extraction: This is a traditional, simple, and cost-effective method that can provide a high yield of total mogrosides.[1][2]

-

Solvent Extraction (Ethanol): The use of ethanol, often in an aqueous solution, is a common and effective method. The yield can be fine-tuned by adjusting the ethanol concentration, extraction temperature, and duration.[1]

-

Ultrasonic-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt the plant's cell walls, which can lead to a more rapid and efficient extraction process.[1]

-

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, which can significantly shorten the extraction time and reduce solvent usage.[3][4]

-

Flash Extraction: A highly efficient and rapid technique that typically does not require heating and can be used with a variety of solvents, often resulting in high yields and purities.[1][5]

Q2: What is a realistic yield to expect for this compound?

A2: While many studies focus on the total mogroside content, a specific study utilizing 70% aqueous ethanol for extraction, followed by purification with a D101 macroporous resin, yielded a mogroside extract that contained 10.6% 11-Oxomogroside V (a closely related compound).[3] The overall yield of total mogrosides can vary significantly depending on the chosen extraction method, typically ranging from approximately 2.98% to as high as 8.6%.[1][6]

Q3: How can I effectively purify the crude extract to isolate this compound?

A3: A widely used and effective technique for the purification of mogrosides from a crude extract is column chromatography using macroporous resins.[7][8][9] After the initial extraction, the crude solution is passed through the resin column. By applying a gradient of a solvent like ethanol, different fractions containing various mogrosides can be selectively eluted. For achieving very high purity, a subsequent purification step using preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[10]

Q4: What are the primary factors that could cause the degradation of this compound during the extraction process?

A4: As triterpenoid glycosides, mogrosides can be susceptible to degradation. The main factors to consider are:

-

Hydrolysis: The glycosidic bonds of mogrosides can be cleaved through both acid-catalyzed and enzymatic hydrolysis, which would result in the loss of the target compound.[11] It is important to note that the plant material itself may contain endogenous enzymes that can cause this degradation.

-

Thermal Degradation: Although some reports suggest that mogrosides have good thermal stability, prolonged exposure to high temperatures, particularly in aqueous solutions and at non-neutral pH, can contribute to their degradation.[7]

Troubleshooting Guide

This guide addresses common challenges that may arise during the extraction and purification of this compound.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield of this compound | Inefficient disruption of plant cell walls. | - Ensure the raw plant material is finely ground to increase the surface area for solvent penetration. - Employ techniques like ultrasonic or microwave-assisted extraction, which are known to enhance cell wall disruption.[1][3] |

| Suboptimal extraction parameters. | - Systematically optimize parameters such as the solvent-to-solid ratio, extraction temperature, and duration. Refer to the experimental protocols below as a starting point. - For ethanol-based extractions, evaluate a range of concentrations (e.g., 50-80%) to determine the optimal polarity for extracting this compound.[1] | |

| Degradation of the target molecule. | - Minimize the exposure of the extract to high temperatures and avoid strongly acidic or alkaline conditions. - To mitigate enzymatic degradation, consider a blanching step for fresh plant material to deactivate endogenous enzymes prior to extraction. | |

| Poor Purity of the Final Product | Inadequate separation from other mogrosides and impurities. | - Refine the gradient elution protocol for your column chromatography by experimenting with different solvent compositions and gradient profiles. - Verify that the chosen macroporous resin has the appropriate polarity for separating this compound. - For applications requiring high purity, incorporate a final polishing step with preparative HPLC.[10] |

| Co-extraction of undesirable compounds. | - Introduce a preliminary defatting step using a non-polar solvent (e.g., hexane) to remove lipids and other non-polar interfering substances before proceeding with the primary extraction. | |

| Inconsistent Results Between Batches | Variability in the raw plant material. | - Source plant material from a consistent supplier and harvest period, as the concentration of mogrosides can fluctuate with the fruit's maturity. |

| Lack of consistency in the experimental procedure. | - Maintain strict control over all experimental variables, including temperature, time, solvent ratios, and chromatographic flow rates. | |

| Peak Tailing or Splitting in HPLC Analysis | Overloading of the analytical column. | - Prepare more dilute samples for injection. |

| Mismatch between the injection solvent and the mobile phase. | - Whenever feasible, dissolve the sample in the initial mobile phase. | |

| Deterioration of the HPLC column. | - Utilize a guard column to protect the analytical column and replace the column when its performance declines. |

Experimental Protocols

Ultrasonic-Assisted Extraction (UAE) Protocol

This protocol serves as a foundational method that can be further optimized.

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

60% (v/v) Ethanol

-

Ultrasonic bath or probe sonicator

-

Filtration apparatus (e.g., filter paper and funnel)

-

Rotary evaporator

Procedure:

-

Accurately weigh 10 g of the powdered monk fruit and transfer it to a 500 mL beaker.

-

Add 450 mL of 60% ethanol to achieve a solid-to-liquid ratio of 1:45 (g/mL).[1]

-

Position the beaker in an ultrasonic bath operating at a frequency of 40 kHz and maintain the temperature at 55°C.[1]

-

Apply sonication for a duration of 45 minutes.[1]

-

Following sonication, filter the mixture to separate the liquid extract from the solid plant residue.

-

To maximize the recovery of the target compound, repeat the extraction process on the residue at least twice with fresh solvent.

-

Combine the filtrates from all extractions and concentrate the solution using a rotary evaporator under reduced pressure.

Flash Extraction Protocol

Materials:

-

Fresh or dried, coarsely chopped Siraitia grosvenorii fruit

-

Water or another appropriate solvent

-

High-speed homogenizer

-

Centrifuge

-

Filtration apparatus

Procedure:

-

Place 50 g of the chopped monk fruit into the vessel of the high-speed homogenizer.

-

Add 1000 mL of water, resulting in a solid-to-liquid ratio of 1:20 (g/mL).[1]

-

Homogenize the mixture at a blade speed of 6000 rpm for 7 minutes, while maintaining the temperature at 40°C.[1]

-

Immediately after homogenization, centrifuge the mixture to pellet the solid material.

-

Carefully decant the supernatant and pass it through a filter to remove any remaining fine particles.

-

The clarified extract is now ready for subsequent purification or concentration steps.

Data Presentation

Table 1: Comparative Overview of Mogroside Extraction Methods

| Extraction Method | Solvent | Solid/Liquid Ratio (g/mL) | Temperature (°C) | Time | Total Mogroside Yield (%) | Reference |

| Hot Water Extraction | Water | 1:15 | Boiling | 3 x 60 min | 5.6 | [1][2] |

| Solvent Extraction | 50% Ethanol | 1:20 | 60 | 100 min (with shaking) | 5.9 | [1] |

| Ultrasonic-Assisted | 60% Ethanol | 1:45 | 55 | 45 min | 2.98 | [1] |

| Microwave-Assisted | Water | 1:8 | Not specified (750 W) | 15 min | 0.73 | [3] |

| Flash Extraction | Water | 1:20 | 40 | 7 min | 6.9 | [1] |

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: A generalized workflow for the extraction and purification of this compound.

Troubleshooting Logic for Low Yield

Caption: A troubleshooting decision tree for addressing low extraction yields.

References

- 1. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High-Yield Synthesis of Transglycosylated Mogrosides Improves the Flavor Profile of Monk Fruit Extract Sweeteners [ouci.dntb.gov.ua]

- 3. maxapress.com [maxapress.com]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. WO2015168779A1 - Methods of extraction and purification of luo han guo mogroside v, natural sweetener compositions therewith and uses of said composition - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Purification of Mogroside from Fructus Momordicae [spkx.net.cn]

- 11. Hydrolyzation of mogrosides: Immobilized β‐glucosidase for mogrosides deglycosylation from Lo Han Kuo - PMC [pmc.ncbi.nlm.nih.gov]

Overcoming stability issues of 11-Oxomogroside IV A in solution

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability issues of 11-Oxomogroside IV A in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of enzymes. As a triterpenoid glycoside, the glycosidic bonds are susceptible to hydrolysis under certain conditions.

Q2: What is the optimal pH range for maintaining the stability of this compound solutions?

A2: Based on data for structurally similar mogrosides, such as Mogroside V, this compound is expected to be most stable in a pH range of 3 to 7. Alkaline conditions (pH > 8) should be avoided as they can promote hydrolysis of the glycosidic linkages and potentially other degradation pathways.

Q3: How should I store my this compound stock and working solutions?

A3: For long-term storage (up to 6 months), stock solutions should be kept at -80°C. For short-term storage (up to 1 month), -20°C is recommended. All solutions should be protected from light to prevent potential photodegradation. It is advisable to prepare fresh working solutions for daily experiments to ensure accuracy.

Q4: I am observing a loss of potency in my this compound samples during my cell-based assays. What could be the cause?

A4: If your cell culture media contains fetal bovine serum (FBS) or other biological components, enzymatic degradation is a likely cause. Sera can contain various glycosidases that can hydrolyze the sugar moieties of this compound, leading to a loss of the parent compound. Consider using heat-inactivated serum or a serum-free medium if compatible with your assay. Also, verify the pH of your final assay medium.

Q5: Can I heat my this compound solution to aid dissolution?

A5: Gentle warming (e.g., to 37°C) can be used to aid dissolution. However, prolonged exposure to high temperatures should be avoided. Mogrosides are generally heat-stable for short periods, but sustained heating, especially in non-optimal pH conditions, can accelerate degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Chromatogram

Symptoms:

-

Appearance of new peaks, often with shorter retention times than the parent this compound peak.

-

A decrease in the peak area of this compound over time.

Possible Causes & Solutions:

| Cause | Troubleshooting Steps |

| Acid or Alkaline Hydrolysis | 1. Measure the pH of your solution. Ensure it is within the recommended stable range (pH 3-7). 2. If your experimental conditions require a pH outside this range, prepare fresh solutions immediately before use and minimize the time the compound is in the basic or strongly acidic solution. 3. Use appropriate buffer systems to maintain a stable pH. |

| Enzymatic Degradation | 1. If working with biological matrices (e.g., serum, cell lysates), consider the presence of glycosidases. 2. Inactivate enzymes by heat treatment (if compatible with other sample components) or by using specific enzyme inhibitors. 3. For cell culture experiments, consider using heat-inactivated serum. |

| Thermal Degradation | 1. Avoid exposing solutions to high temperatures for extended periods. 2. If heating is necessary for your protocol, perform a time-course experiment to determine the extent of degradation at the required temperature. 3. Store samples at recommended low temperatures when not in use. |

| Photodegradation | 1. Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during sample preparation and analysis. |

Issue 2: Inconsistent Results in Biological Assays

Symptoms:

-

High variability in dose-response curves between experiments.

-

Loss of expected biological activity over the course of an experiment.

Possible Causes & Solutions:

| Cause | Troubleshooting Steps |

| Degradation in Assay Medium | 1. Prepare fresh dilutions of this compound in the assay medium for each experiment. 2. Perform a stability check of this compound in your specific assay medium over the time course of your experiment. Analyze samples by HPLC at different time points. 3. If degradation is observed, consider modifying the assay medium (e.g., pH adjustment, use of enzyme inhibitors) if possible without affecting the biological system. |

| Adsorption to Labware | 1. Triterpenoid glycosides can sometimes adsorb to certain plastics. 2. Consider using low-adsorption polypropylene or glass labware. 3. Include a small amount of a non-ionic surfactant (e.g., Polysorbate 80) in your buffer, if compatible with your assay, to reduce adsorption. |

Data Presentation

The following tables summarize the expected stability of this compound under various conditions based on data from related mogrosides. This data is for illustrative purposes to guide experimental design.

Table 1: Effect of pH on the Stability of this compound at 25°C

| pH | Buffer System | Expected % Recovery after 24 hours |

| 2.0 | 0.1 M HCl | > 95% |

| 4.0 | 50 mM Acetate | > 98% |

| 7.0 | 50 mM Phosphate | > 95% |

| 9.0 | 50 mM Borate | < 80% |

| 11.0 | 0.01 M NaOH | < 50% |

Table 2: Effect of Temperature on the Stability of this compound in pH 7.0 Buffer

| Temperature | Expected % Recovery after 24 hours |

| 4°C | > 99% |

| 25°C | > 95% |

| 40°C | ~90% |

| 60°C | < 75% |

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

-

Prepare a 1 mg/mL stock solution of this compound in methanol.

2. Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M NaOH before analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 1 M HCl before analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Also, heat the stock solution at 60°C for 24 hours.

-

Photodegradation: Expose the stock solution in a clear vial to a photostability chamber (ICH Q1B guidelines) for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

-

Analyze all stressed samples, along with a non-stressed control, using a suitable HPLC-UV method. A C18 column with a gradient of water and acetonitrile, both containing 0.1% formic acid, is a good starting point.

-

Monitor the chromatograms for the appearance of new peaks and the decrease in the parent peak.

Visualizations

Caption: Potential degradation pathways of mogrosides.

Caption: Experimental workflow for stability testing.

Troubleshooting peak tailing in HPLC analysis of 11-Oxomogroside IV A

Technical Support Center: HPLC Analysis of 11-Oxomogroside IV A

This guide provides troubleshooting assistance for common issues encountered during the HPLC analysis of this compound, with a specific focus on resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern in HPLC analysis?

Peak tailing is a chromatographic phenomenon where the peak is asymmetrical, exhibiting a trailing edge that extends from the maximum.[1] In an ideal separation, a peak should have a symmetrical, Gaussian shape.[1] This distortion is problematic because it can decrease the resolution between adjacent peaks, reduce the accuracy of integration, and negatively impact the precision of quantification.[1][2]

Q2: I am observing significant peak tailing specifically for my this compound peak. What are the most probable causes?

Given the highly polar nature of this compound, a triterpenoid glycoside with numerous hydroxyl groups, the most likely cause of peak tailing is secondary interactions with the stationary phase.[3][4][5] The primary causes to investigate are:

-

Secondary Silanol Interactions: The polar hydroxyl groups of the analyte can interact with residual, unreacted silanol groups (Si-OH) on the surface of the silica-based column packing.[6][7] This creates an undesirable secondary retention mechanism that leads to peak tailing.[6]

-

Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of the analyte or, more commonly, ionization of the surface silanol groups (to Si-O⁻), which strongly interact with polar analytes.[8][9]

-

Column Contamination or Degradation: Accumulation of contaminants on the column frit or a breakdown of the stationary phase can create active sites that cause tailing.[10][11]

-

Sample Solvent Effects: Dissolving the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[1][10]

Q3: How can I minimize peak tailing caused by secondary silanol interactions?

There are several effective strategies to reduce unwanted interactions with silanol groups:

-

Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH ≤ 3) suppresses the ionization of silanol groups, keeping them protonated and less active.[6][12] This is a very common and effective solution.[7]

-

Use a Modern, End-Capped Column: Modern, high-purity silica columns (Type B) are designed with fewer residual silanols.[7] "End-capped" columns have had most of their residual silanols chemically deactivated, further reducing the potential for secondary interactions.[11]

-

Increase Buffer Concentration: A higher buffer concentration (e.g., >20 mM) can sometimes help mask the residual silanol sites, improving peak shape.[7][12] However, for LC-MS applications, buffer concentration should be kept low (typically below 10 mM) to avoid ion suppression.[12]

-

Use Mobile Phase Additives: While less common with modern columns, a competing base like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the silanol groups.[7][13] More commonly, an acid like formic acid or trifluoroacetic acid (TFA) is used to control pH.[1]

Q4: My method uses a standard C18 column. Could the column itself be the issue?

Yes, the column is a critical factor. If you observe that peak tailing has worsened over time or affects all peaks, the column's health may be the problem.[12]

-

Column Bed Deformation: A void at the column inlet or a channel in the packed bed can cause tailing.[11] Replacing the column is the quickest way to diagnose this issue.[6]

-

Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit, leading to poor peak shape.[11]

-

Contamination: Strongly retained compounds from previous injections can build up and create active sites. A thorough column flush may resolve this.[1]

Q5: Can my sample preparation and injection volume contribute to peak tailing?

Absolutely. Two common issues related to the sample itself are:

-

Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[1][11] Try diluting your sample and re-injecting to see if the peak shape improves.[11]

-

Sample Solvent Strength: Ideally, your sample should be dissolved in the mobile phase itself or a solvent that is weaker (more polar in reverse-phase) than the mobile phase.[1][10] Dissolving the sample in a strong solvent like pure acetonitrile when your mobile phase is 50% acetonitrile can cause significant peak distortion.[1]

Systematic Troubleshooting Guide

When faced with peak tailing for this compound, a systematic approach is the most efficient way to identify and resolve the root cause. The following workflow provides a logical diagnostic path.

Caption: Troubleshooting workflow for diagnosing HPLC peak tailing.

Experimental Protocols & Data

Protocol 1: Mobile Phase pH Optimization

Objective: To determine the effect of mobile phase pH on the peak shape of this compound and reduce tailing by suppressing silanol activity.

Methodology:

-

Prepare Mobile Phases: Prepare several batches of the aqueous portion of your mobile phase, adjusting the pH with an appropriate acid (e.g., 0.1% Formic Acid or 0.1% Trifluoroacetic Acid). Target pH values should be 4.5, 4.0, 3.5, 3.0, and 2.5. Note: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[14]

-

Column Equilibration: For each new mobile phase, equilibrate the column for at least 20 column volumes or until a stable baseline is achieved.

-

Injection: Inject a standard solution of this compound.

-

Data Analysis: Integrate the peak and calculate the USP Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak. Values greater than 1.2 are generally considered tailing.[6]

-

Comparison: Compare the tailing factor across the different pH conditions to find the optimal value that provides the most symmetrical peak.

Table 1: Example Data on the Effect of Mobile Phase pH on Tailing Factor

| Mobile Phase Aqueous Component | Resulting pH | USP Tailing Factor (Tf) | Peak Shape Observation |

|---|---|---|---|

| Water (no additive) | ~6.5 | 2.1 | Severe Tailing |

| 0.1% Acetic Acid in Water | 4.5 | 1.8 | Significant Tailing |

| 0.1% Formic Acid in Water | 3.5 | 1.4 | Moderate Tailing |

| 0.1% Formic Acid in Water | 3.0 | 1.1 | Good Symmetry |

| 0.1% Trifluoroacetic Acid in Water | 2.5 | 1.0 | Excellent Symmetry |

Note: This data is illustrative. Actual results may vary based on the specific column, system, and analyte concentration.

Protocol 2: HPLC Column Flushing and Regeneration

Objective: To remove strongly retained contaminants from a C18 reverse-phase column that may be causing peak tailing and high backpressure.[1]

Important: Before starting, disconnect the column from the detector to prevent contaminants from flowing into the detector cell.[1] Always check the column manufacturer's guidelines for solvent compatibility and pressure limits.

Methodology:

-

Flush with Water: Flush the column in the normal flow direction with at least 20 column volumes of HPLC-grade water. This removes salts and polar buffers.

-

Flush with Isopropanol (IPA): Flush the column with 20 column volumes of 100% Isopropanol. IPA is a strong solvent effective at removing many non-polar contaminants.[1]

-

Flush with Acetonitrile (ACN): Flush the column with 20 column volumes of 100% Acetonitrile.

-

Reverse Flush (Optional but Recommended): If high backpressure is observed, reverse the column direction and repeat steps 2 and 3 at a reduced flow rate (e.g., 50% of normal). This can help dislodge particulates from the inlet frit.

-

Re-equilibration:

-

Turn the column back to its normal flow direction.

-

Flush with your mobile phase without any buffer or salt additives (e.g., the correct Acetonitrile/Water mixture) for 15-20 column volumes.

-

Finally, re-introduce your full analytical mobile phase and equilibrate until a stable baseline is achieved.[1]

-

Table 2: General Solvent Flushing Guide for C18 Columns

| Step | Solvent | Purpose | Minimum Volume |

|---|---|---|---|

| 1 | HPLC-Grade Water | Remove buffers and salts | 20 Column Volumes |

| 2 | Isopropanol | Remove strongly non-polar contaminants | 20 Column Volumes |

| 3 | Acetonitrile | General cleaning | 20 Column Volumes |

| 4 | Mobile Phase (No Buffer) | Transitioning | 15 Column Volumes |

| 5 | Full Mobile Phase | Re-equilibration | Until baseline is stable |

References

- 1. benchchem.com [benchchem.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. 11-Oxomogroside IV | CAS:2096516-32-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. glpbio.com [glpbio.com]

- 5. caymanchem.com [caymanchem.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. chromtech.com [chromtech.com]

- 9. moravek.com [moravek.com]

- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]

- 11. gmpinsiders.com [gmpinsiders.com]

- 12. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]

- 13. hplc.eu [hplc.eu]

- 14. agilent.com [agilent.com]

Technical Support Center: Optimizing Mobile Phase for 11-Oxomogroside IV A Chromatography

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mobile phase for the chromatographic analysis of 11-Oxomogroside IV A. The following sections offer detailed experimental protocols, troubleshooting guidance, and frequently asked questions to address common challenges encountered during method development and execution.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column. This method is based on established procedures for closely related mogrosides and serves as a starting point for method development and optimization.

Objective: To achieve optimal separation and quantification of this compound.

Materials:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase A: Water with an optional acidic modifier (e.g., 0.1% formic acid)

-

Mobile Phase B: Acetonitrile or Methanol

-

Sample: this compound standard or sample extract, dissolved in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B)

-

Instrumentation: HPLC system with a UV detector

Procedure:

-

Mobile Phase Preparation: Prepare mobile phase A and B using HPLC-grade solvents. If using an acidic modifier, add the specified concentration to the water. Degas both mobile phases prior to use to prevent bubble formation in the system.

-

System Equilibration: Equilibrate the C18 column with the initial mobile phase composition for a sufficient amount of time to ensure a stable baseline.

-

Injection: Inject the prepared sample onto the column.

-

Elution: Elute the sample using either an isocratic or gradient method. A gradient elution is often preferred for complex samples or to achieve better separation of closely related compounds.

-

Detection: Monitor the elution of this compound using a UV detector, typically at a wavelength between 203-210 nm.

Recommended Starting Conditions:

| Parameter | Recommended Condition |

| Column | C18 (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% to 80% B over 20 minutes |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Mobile Phase Optimization Workflow

A systematic approach is crucial for efficiently optimizing the mobile phase. The following workflow outlines the key steps from initial method development to fine-tuning for optimal performance.

Preventing degradation of 11-Oxomogroside IV A during storage

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 11-Oxomogroside V during storage. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the storage and handling of 11-Oxomogroside V.

Issue 1: Loss of potency or purity of 11-Oxomogroside V solid powder over time.

-

Question: I have been storing my solid 11-Oxomogroside V at room temperature and have observed a decrease in its purity. What is the recommended storage condition for the solid compound?

-

Answer: 11-Oxomogroside V as a solid should be stored in a well-sealed container, protected from light. For long-term storage, it is recommended to keep it at -20°C. One supplier suggests that the compound is stable for at least four years under these conditions. Storing at room temperature, especially with exposure to light and humidity, can lead to gradual degradation.

Issue 2: Degradation of 11-Oxomogroside V in solution.

-

Question: My 11-Oxomogroside V stock solution, prepared in DMSO, shows signs of degradation after a few weeks at -20°C. How can I improve its stability?

-

Answer: For optimal stability of stock solutions, it is recommended to store them at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). It is crucial to protect the solutions from light. Additionally, repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is best practice to aliquot the stock solution into smaller, single-use vials to minimize the number of times the main stock is thawed.

Issue 3: Unexpected peaks appearing in HPLC analysis of a stored 11-Oxomogroside V sample.

-

Question: I am analyzing an older sample of 11-Oxomogroside V and see additional peaks in my chromatogram that were not there initially. What could these be?

-

Answer: The appearance of new peaks likely indicates the presence of degradation products. Based on the structure of 11-Oxomogroside V, a triterpene glycoside, the most probable degradation pathway is hydrolysis of the glycosidic bonds. This would result in the loss of sugar moieties, leading to the formation of various deglycosylated derivatives and ultimately the aglycone, mogrol. To confirm this, you can perform forced degradation studies (e.g., mild acid hydrolysis) on a fresh sample and compare the resulting chromatogram with that of your stored sample.

Issue 4: Variability in experimental results using 11-Oxomogroside V from different batches or after prolonged storage.

-

Question: I am observing inconsistent results in my bioassays using 11-Oxomogroside V. Could this be related to its stability?

-

Answer: Yes, inconsistent results can be a direct consequence of compound degradation. A decrease in the concentration of the active compound and the presence of degradation products can significantly impact biological activity. It is crucial to use freshly prepared solutions from a properly stored solid sample whenever possible. If you suspect degradation, it is advisable to re-qualify your compound using a validated analytical method, such as HPLC, to determine its purity before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 11-Oxomogroside V?

A1: The primary factors that can lead to the degradation of 11-Oxomogroside V are improper storage temperature, exposure to light, high humidity, and extreme pH conditions (especially acidic conditions). Repeated freeze-thaw cycles of solutions can also contribute to its degradation.

Q2: What is the recommended procedure for preparing and storing stock solutions of 11-Oxomogroside V?

A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO. For long-term storage, aliquot the stock solution into single-use vials and store them at -80°C, protected from light. For short-term use, storage at -20°C is acceptable. Always minimize the number of freeze-thaw cycles.

Q3: Is 11-Oxomogroside V sensitive to light?

A3: Yes, many complex organic molecules are sensitive to light, and it is a general recommendation to protect 11-Oxomogroside V, both in solid form and in solution, from light to prevent potential photodegradation.

Q4: What are the likely degradation products of 11-Oxomogroside V?

A4: While specific degradation products under various conditions have not been extensively reported in the literature, the most probable degradation pathway is the hydrolysis of the glycosidic linkages. This would lead to a mixture of partially deglycosylated mogrosides and eventually the aglycone, mogrol.

Q5: How can I check the purity of my 11-Oxomogroside V sample?

A5: The purity of 11-Oxomogroside V can be assessed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV at a low wavelength like 210 nm, or a Charged Aerosol Detector). Developing a stability-indicating HPLC method is the best approach to separate the parent compound from any potential degradation products.

Data on Storage Conditions

| Parameter | Condition | Recommended Duration | Source |

| Solid Form | -20°C, sealed, protected from light | ≥ 4 years | [1] |

| Stock Solution | -80°C, protected from light | 6 months | [2] |

| Stock Solution | -20°C, protected from light | 1 month | [2] |

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on 11-Oxomogroside V to understand its stability profile.

1. Materials:

-

11-Oxomogroside V

-

HPLC grade acetonitrile, methanol, and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC system with UV or CAD detector

-

pH meter

-

Photostability chamber

-

Oven

2. Procedure:

-

Acid Hydrolysis:

-

Prepare a solution of 11-Oxomogroside V in a suitable solvent (e.g., methanol or acetonitrile).

-

Add an equal volume of 0.1 M HCl.

-

Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Base Hydrolysis:

-

Prepare a solution of 11-Oxomogroside V.

-

Add an equal volume of 0.1 M NaOH.

-

Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

At each time point, withdraw an aliquot, neutralize it with 0.1 M HCl, and prepare for HPLC analysis.

-

-

Oxidative Degradation:

-

Prepare a solution of 11-Oxomogroside V.

-